Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
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Overview
Description
Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a complex organic compound with a unique structure that has garnered interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the desired ring structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone include other polycyclic compounds with multiple functional groups, such as:
- Hexahydroisoindole derivatives
- Tetrahydroisoquinoline derivatives
- Polycyclic aromatic hydrocarbons
Uniqueness
What sets this compound apart is its unique ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O4 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3a,4,5,5a,8a,8b-hexahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
InChI |
InChI=1S/C10H10N2O4/c13-7-3-1-2-4-6(5(3)9(15)11-7)10(16)12-8(4)14/h3-6H,1-2H2,(H,11,13,15)(H,12,14,16) |
InChI Key |
SBKJMKDGFYETQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3C1C(=O)NC3=O)C(=O)NC2=O |
Origin of Product |
United States |
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